molecular formula C25H29NO5S B2584726 N-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 700349-61-7

N-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B2584726
CAS No.: 700349-61-7
M. Wt: 455.57
InChI Key: UMHRLZCGIIVEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a hydroxypropyl linker substituted with a 2,4,6-trimethylphenoxy group and a 2-methoxyphenyl moiety. Its structure combines a sulfonamide backbone with aromatic and polar substituents, which may influence solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name

N-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO5S/c1-18-14-19(2)25(20(3)15-18)31-17-21(27)16-26(23-12-8-9-13-24(23)30-4)32(28,29)22-10-6-5-7-11-22/h5-15,21,27H,16-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHRLZCGIIVEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide is a sulfonamide compound that has gained attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H27NO4S
  • Molecular Weight : 377.5 g/mol
  • CAS Number : 1040643-76-2

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. Research indicates that it may act as an inhibitor of GTPases, particularly Cdc42, which plays a crucial role in various signaling pathways related to cell proliferation and migration.

Key Findings:

  • Cdc42 Inhibition : The compound has been shown to selectively inhibit Cdc42 GTPase in cell-based assays. The IC50 value for this inhibition was reported around 200 nM, indicating a potent effect on cellular functions such as filopodia formation and cell motility .
  • Selectivity : The compound demonstrated minimal inhibitory activity against other GTPases like Rac1 and Rab proteins, highlighting its specificity for Cdc42 .

Biological Activity

The biological activity of this compound can be summarized in the following table:

Activity Type Description Reference
Cdc42 Inhibition Selective non-competitive inhibitor with IC50 ~ 200 nM
Cell Proliferation Inhibits proliferation in cancer cell lines by disrupting signaling pathways
Filopodia Formation Reduces filopodia formation in response to bradykinin stimulation
Antimicrobial Activity Potential activity against various pathogens (specifics not fully elucidated)

Case Studies

  • In Vitro Studies on Cancer Cells :
    • A study examined the effects of the compound on breast cancer cell lines, demonstrating significant inhibition of cell growth and migration. The mechanism was linked to the downregulation of Cdc42 activity, which is crucial for cytoskeletal rearrangement .
  • Pathogen Interaction :
    • Preliminary data suggest that the compound may exhibit antimicrobial properties against certain bacterial strains. However, detailed investigations are required to establish its efficacy and mechanisms in this context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The target compound shares key structural motifs with several classes of sulfonamides and piperazine derivatives. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogs
Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Benzenesulfonamide 2,4,6-Trimethylphenoxy, 2-methoxyphenyl, hydroxypropyl C26H31NO5S (estimated) ~477.6 (calculated)
HBK18 () Piperazine hydrochloride 2,4,6-Trimethylphenoxy, 2-methoxyphenyl C25H35ClN2O2 447.0
37f () Benzenesulfonamide 4-Methoxyphenoxy, 4-nitrophenoxy, hydroxypropyl C26H30N2O9S 546.6 (calculated)
Enamine Ltd Compound () Methanesulfonamide 2-Methylphenoxy, 2,4,6-trimethylphenyl C21H29NO4S 391.5 (calculated)

Key Observations :

  • Sulfonamide vs. Piperazine Core: The target compound’s benzenesulfonamide core (vs.
  • Substituent Effects: The 2,4,6-trimethylphenoxy group in the target compound increases lipophilicity compared to 37f’s nitro and methoxy substituents, which could enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

Table 2: Calculated Properties of Selected Compounds
Compound LogP (Estimated) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound 4.2 1 (OH) 6 90.5
HBK18 3.8 0 3 38.7
37f 2.1 2 (OH) 11 162.3
Enamine Ltd Compound 5.0 1 (OH) 5 75.6

Analysis :

  • The target compound’s moderate LogP (~4.2) suggests balanced lipophilicity, suitable for both absorption and solubility. Its higher polar surface area (90.5 Ų) compared to HBK18 may limit blood-brain barrier penetration but improve peripheral activity .
  • The nitro group in 37f significantly increases polarity (PSA = 162.3 Ų), likely reducing cell permeability but enhancing water solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.